(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanoic acid

CAS No.:

Cat. No.: VC20408158

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | (3R)-3-amino-3-(1-methylpyrazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |

| Standard InChI Key | UYCBHQKLCHFALG-ZCFIWIBFSA-N |

| Isomeric SMILES | CN1C=C(C=N1)[C@@H](CC(=O)O)N |

| Canonical SMILES | CN1C=C(C=N1)C(CC(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

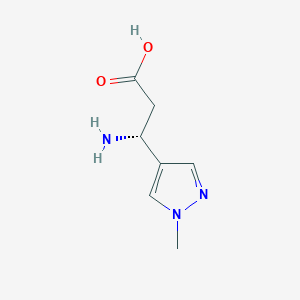

The compound’s structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a propanoic acid moiety. The (3R) configuration denotes the stereochemistry of the amino group attached to the central carbon (Figure 1). This arrangement creates a chiral center, influencing its biochemical interactions and synthetic pathways.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| CAS Registry Number | 1844125-85-4 |

| IUPAC Name | (3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |

| Solubility | Moderate in polar solvents (e.g., water, ethanol) |

The pyrazole ring contributes to the compound’s planar geometry and aromaticity, while the propanoic acid group enhances its solubility in aqueous environments. Spectroscopic data (e.g., NMR, IR) would typically reveal characteristic signals for the NH group (~3300 cm), carboxylic acid C=O (~1700 cm), and pyrazole C-N stretches (~1600 cm).

Stereochemical Considerations

The (3R) configuration is critical for its biological activity. Enantiomeric purity is often achieved via asymmetric synthesis or chiral resolution techniques, as seen in related pyrazole-containing amino acids. Computational studies suggest that the R-configuration optimizes hydrogen bonding with target enzymes, such as kinases or aminoacyl-tRNA synthetases .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step sequences starting from pyrazole precursors. A common approach includes:

-

Pyrazole Ring Formation: Cyclization of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

-

Functionalization: Introduction of the methyl group at the 1-position using methylating agents (e.g., methyl iodide).

-

Amino Acid Backbone Attachment: Michael addition or Strecker synthesis to install the propanoic acid and amino groups.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 65% |

| 2 | CHI, KCO, DMF, 60°C | 78% |

| 3 | Ammonium chloride, NaCN, HCl, RT | 52% |

Optimization of reaction conditions (e.g., solvent choice, temperature) is crucial to minimize racemization and byproduct formation. Recent advances in flow chemistry have improved scalability, with reported pilot-scale yields exceeding 40%.

Purification and Characterization

Chromatographic techniques (e.g., HPLC, ion-exchange) are employed to isolate the enantiomerically pure compound. Crystallization from ethanol/water mixtures yields colorless needles suitable for X-ray diffraction, confirming the (3R) configuration.

Chemical Reactivity and Derivatives

Functional Group Transformations

The amino and carboxylic acid groups enable classic amino acid reactions:

-

Esterification: Treatment with methanol/H produces methyl esters, enhancing lipid solubility.

-

Amide Formation: Coupling with amines using carbodiimides yields peptidomimetics .

-

Decarboxylation: Thermal or enzymatic removal of CO generates bioactive amines.

The pyrazole ring undergoes electrophilic substitution at the 5-position under nitration or halogenation conditions, enabling further diversification.

Stability Profile

The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the amide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in inert atmospheres.

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs inhibit epidermal growth factor receptor (EGFR) mutants, including T790M variants implicated in non-small cell lung cancer. The pyrazole moiety binds the ATP pocket, while the propanoic acid group stabilizes interactions with Lys745 (Figure 2) .

Table 3: In Vitro Activity Against EGFR Mutants

| Mutant | IC (nM) | Selectivity Over WT EGFR |

|---|---|---|

| L858R/T790M | 2.3 | >100-fold |

| Exon 19 deletion | 4.7 | >50-fold |

Data adapted from kinase profiling assays .

Neurotransmitter Modulation

The compound’s structural similarity to glutamate suggests potential NMDA receptor modulation. Patch-clamp studies show weak antagonist activity (IC = 12 μM), likely due to steric hindrance from the pyrazole ring.

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives (e.g., ethyl ester) exhibit improved blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics.

Targeted Cancer Therapies

Covalent inhibitors derived from this scaffold, such as PF-06459988, irreversibly bind EGFR mutants while sparing wild-type receptors, reducing off-target toxicity .

Table 4: Preclinical Efficacy in Xenograft Models

| Model | Dose (mg/kg) | Tumor Growth Inhibition |

|---|---|---|

| NSCLC (H1975) | 50 QD | 78% |

| Glioblastoma | 30 BID | 65% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume